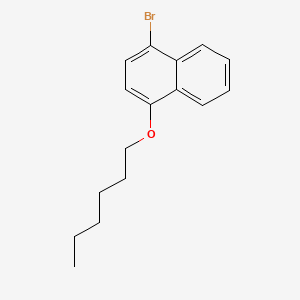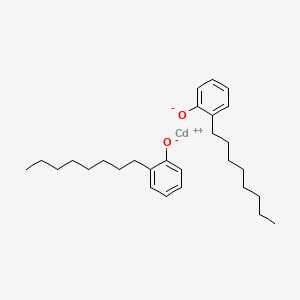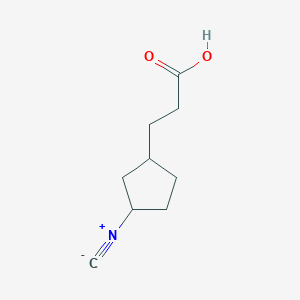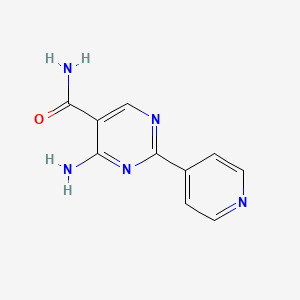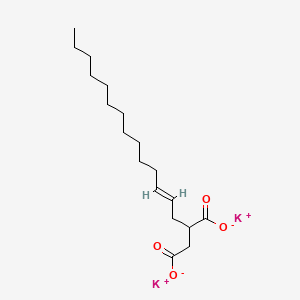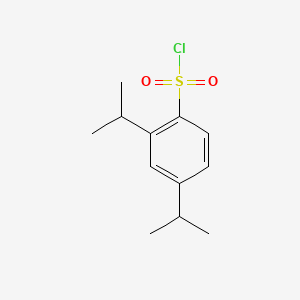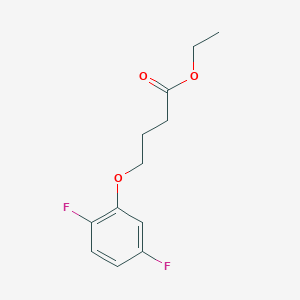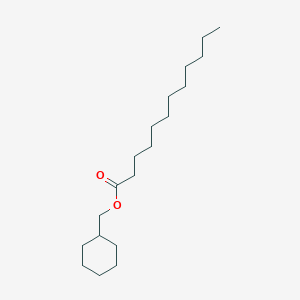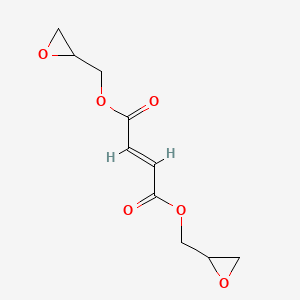
2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester typically involves the esterification of fumaric acid with oxiranylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxiranylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of resins, coatings, and adhesives due to its reactive ester groups.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The oxiranylmethyl groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
- 2-Butenedioic acid (E)-, bis(2-methylpropyl) ester
- Maleic acid esters
Uniqueness
2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester is unique due to the presence of oxiranylmethyl groups, which impart distinct chemical reactivity and potential biological activities compared to other esters of 2-butenedioic acid. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
43136-00-1 |
|---|---|
Fórmula molecular |
C10H12O6 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H12O6/c11-9(15-5-7-3-13-7)1-2-10(12)16-6-8-4-14-8/h1-2,7-8H,3-6H2/b2-1+ |
Clave InChI |
MLVSWIXRZNPEKF-OWOJBTEDSA-N |
SMILES isomérico |
C1C(O1)COC(=O)/C=C/C(=O)OCC2CO2 |
SMILES canónico |
C1C(O1)COC(=O)C=CC(=O)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



